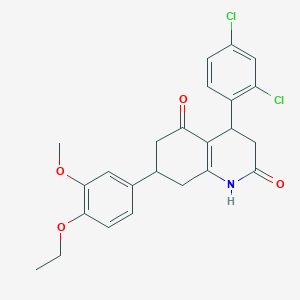

![molecular formula C14H18N2O3 B5555868 2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide involves several key steps, including condensation, reduction, and acetylation processes. For instance, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a compound with a somewhat similar structure, was synthesized from m-nitro acetophenone through a series of steps including reduction, acetylation, ethylation, and condensation, achieving an overall yield of 77% (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide shows significant features such as planarity around the nitrogen atom and conjugation with the cyanoacrylamide unit, which is evident in the crystal structure analyses. For example, the structure of 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide reveals a planar nitrogen atom indicative of conjugation with the cyanoacrylamide unit, and the orientation of the acetamide group is influenced by intramolecular hydrogen bonding (M. Helliwell et al., 2011).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

A study focused on the synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine, utilizing 2-(N-cytisinyl)acetamide and 3-(N-cytisinyl)propanamide as intermediates, demonstrating the compound's utility in synthesizing structurally complex molecules (Shishkin et al., 2012).

Research on 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide revealed insights into the structural and hydrogen bonding characteristics of related cyanoacetamide compounds, contributing to a better understanding of their chemical behavior (Helliwell et al., 2011).

An examination of Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlighted the compound's role in facilitating complex cyclization reactions, which are valuable in synthetic organic chemistry (Chikaoka et al., 2003).

Biological Evaluation and Potential Applications

A study on the synthesis, structure, and molecular docking analysis of an anticancer drug involving N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underscored the potential of related compounds in medicinal chemistry and drug design, with a focus on their interactions with biological targets (Sharma et al., 2018).

Research into enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity showcased the potential of similar compounds in the development of new antioxidants, highlighting the role of enzymatic processes in enhancing the properties of phenolic compounds (Adelakun et al., 2012).

Propriétés

IUPAC Name |

2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-18-12-6-5-11(10-13(12)19-2)4-3-9-16-14(17)7-8-15/h5-6,10H,3-4,7,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYPQBUXZIZMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNC(=O)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)